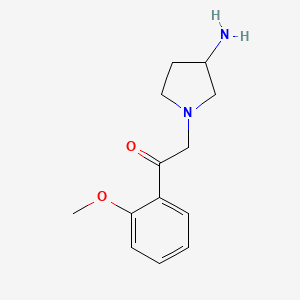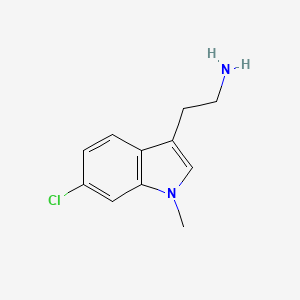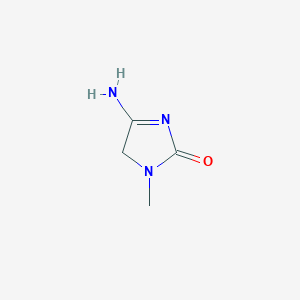
2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one, also known as MPA, is a synthetic molecule of pyrrolidine, an organic compound with a nitrogen-containing ring. It has been studied for its potential applications in scientific research and laboratory experiments. MPA has been used in medical research, biochemistry, and physiology due to its unique properties.
Applications De Recherche Scientifique
Green Chemistry in Synthesis
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives showcases the potential of using surfactants in aqueous medium for the intermolecular cycloaddition process. This method provides an eco-friendly alternative to traditional pyrrole synthesis techniques, highlighting its importance in green chemistry and organic synthesis (Kumar et al., 2017).
Synthesis of Halogenated and Nitro Compounds
Research into the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones having halogen or nitro groups offers insights into the construction of complex organic molecules. These synthesized compounds have potential applications in the development of new pharmaceuticals and materials (Kwiecień & Szychowska, 2006).
Novel Synthetic Pathways
A study on the transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole reveals a new pathway for creating substituted pyrroles. This research contributes to the broader understanding of heterocyclic chemistry and offers a novel approach for synthesizing complex heterocycles (Voskressensky et al., 2014).
Catalysis and Organic Transformations
The discovery of new catalytic activities and organic transformations is vital for advancing synthetic methodologies. For example, the research on catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids opens new avenues for the synthesis of aminopyrrolidinones, which are valuable intermediates in organic synthesis (Gorpinchenko et al., 2009).
Antimicrobial and Antifungal Applications
Synthetic efforts to create new compounds with potential antimicrobial and antifungal activities are crucial in the fight against resistant pathogens. Studies on the synthesis and biological evaluation of various organic compounds, including those with pyrrole and pyrazoline structures, contribute to this field by identifying new agents with significant activities (Sherekar et al., 2021).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)9-15-7-6-10(14)8-15/h2-5,10H,6-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMOUNLBWTYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487747.png)

![(2E)-3-(furan-2-yl)-1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1487750.png)

![4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1487754.png)

![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1487758.png)
![[1-(4-Ethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1487759.png)


![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dipropylacetamide](/img/structure/B1487766.png)
